4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide
Description
This sulfonamide derivative features a benzenesulfonamide core substituted at the 4-position with a [(benzoylamino)carbothioyl]amino group and at the N-position with a 2,6-dimethoxy-4-pyrimidinyl moiety. The benzoylamino carbothioyl group introduces a thiourea linkage and aromatic bulk, while the pyrimidinyl substituent contributes methoxy groups that influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-29-17-12-16(22-19(23-17)30-2)25-32(27,28)15-10-8-14(9-11-15)21-20(31)24-18(26)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,22,23,25)(H2,21,24,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEVRRUIOZZRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
The synthesis begins with the preparation of 4-amino-2,6-dimethoxypyrimidine, a critical intermediate. Cyanoacetate (methyl or ethyl) and urea undergo cyclization in the presence of sodium metal in anhydrous methanol or ethanol. The reaction proceeds under reflux (65–80°C) for 3–4 hours, yielding 4-amino-2,6(1H,3H)-pyrimidinedione. Neutralization of the reaction mixture to pH 7.0–7.5 precipitates the product, which is isolated via filtration and drying.
Table 1: Cyclization Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Reagents | Cyanoacetate, urea, sodium metal |
| Solvent | Methanol/ethanol (anhydrous) |
| Temperature | 65–80°C (reflux) |
| Reaction Time | 3–4 hours |
| Yield | >90% (crude) |
Methylation Reaction
The pyrimidinedione intermediate is methylated using dimethyl sulfate (or dimethyl carbonate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a solid base (e.g., NaOH). The reaction occurs in toluene or N,N-dimethylformamide at 60–80°C for 8–10 hours, resulting in 4-amino-2,6-dimethoxypyrimidine. Excess methylating agent and base are removed via distillation, yielding a high-purity product.
Table 2: Methylation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Methylating Agent | Dimethyl sulfate/dimethyl carbonate |
| Catalyst | Tetrabutylammonium bromide |
| Base | Sodium hydroxide/potassium hydroxide |
| Solvent | Toluene/DMF |
| Temperature | 60–80°C |
| Reaction Time | 8–10 hours |
| Yield | 85–90% |
Formation of N-(2,6-Dimethoxy-4-pyrimidinyl)benzenesulfonamide Intermediate
Sulfonylation Reaction
4-Amino-2,6-dimethoxypyrimidine reacts with 4-nitrobenzenesulfonyl chloride in N,N-dimethylformamide (DMF) using triethylamine as a base. The reaction is conducted at 15°C for 14 hours, yielding N-(2,6-dimethoxy-4-pyrimidinyl)-4-nitrobenzenesulfonamide. Post-reaction, DMF is evaporated under vacuum, and the product is purified via hot ethyl acetate recrystallization.
Table 3: Sulfonylation Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Sulfonyl Chloride | 4-Nitrobenzenesulfonyl chloride |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 15°C |
| Reaction Time | 14 hours |
| Yield | 99% |
Nitro Group Reduction
The nitro group of the intermediate is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol. This step produces N-(2,6-dimethoxy-4-pyrimidinyl)-4-aminobenzenesulfonamide, characterized by FT-IR (C–N stretch at 1,250 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.2 ppm).
Introduction of the Benzoylamino-Carbothioyl Group
Thiourea Formation
The primary amine of N-(2,6-dimethoxy-4-pyrimidinyl)-4-aminobenzenesulfonamide reacts with benzoyl isothiocyanate in dichloromethane (DCM) under anhydrous conditions. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. The product is isolated via solvent evaporation and recrystallized from ethanol to achieve >95% purity.
Table 4: Thiourea Formation Parameters
| Parameter | Value/Detail |
|---|---|
| Reagent | Benzoyl isothiocyanate |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | Room temperature (25°C) |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Characterization of Final Product
The target compound is verified via:
-
FT-IR : Thiourea C=S stretch (1,250 cm⁻¹), sulfonamide S=O (1,150–1,350 cm⁻¹).
-
¹H-NMR : Pyrimidinyl methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 7.5–8.1 ppm).
Scalability and Industrial Production
Industrial-scale synthesis optimizes solvent recovery and employs continuous flow reactors for methylation and sulfonylation steps. Purification via high-performance liquid chromatography (HPLC) ensures compliance with pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Name: 4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide
- Molecular Formula: C20H19N5O5S2
- Molecular Weight: 473.53 g/mol
- CAS Number: 331422-74-3
Structural Characteristics
The compound features several functional groups that contribute to its reactivity and potential applications:
- Sulfonamide Group: Known for its biological activity and ability to form hydrogen bonds.
- Pyrimidinyl Moiety: Involved in various biological interactions, particularly with nucleic acids.
- Benzoylamino Group: Enhances the compound's lipophilicity and potential for enzyme interaction.
Chemistry
-
Building Block for Synthesis:
- Utilized as an intermediate in the synthesis of more complex organic compounds.
- Can undergo various chemical reactions such as oxidation, reduction, and substitution.
-
Chemical Reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Sulfonamide can be reduced to amines using agents like lithium aluminum hydride.
- Substitution Reactions: Participates in nucleophilic substitutions at the sulfonamide or pyrimidinyl sites.
Biology
-
Enzyme Inhibition:
- Investigated for its potential as an enzyme inhibitor, particularly in pathways involving sulfonamide antibiotics.
- May bind to active sites of enzymes, blocking substrate access.
-
Biological Probes:
- Used in studies to understand biological pathways and interactions involving nucleic acids and proteins.
Medicine
-
Therapeutic Properties:
- Explored for antimicrobial activities due to its structural similarity to known antibiotics.
- Potential anticancer properties are being investigated through various in vitro studies.
-
Drug Development:
- Serves as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
-
Material Science:
- Explored for use in developing new materials due to its unique chemical properties.
- Potential applications as a catalyst in chemical reactions.
-
Pharmaceutical Manufacturing:
- Industrial production methods involve optimized synthesis routes to ensure high yield and purity.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a novel antibiotic agent.
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the mechanism of action of this compound as an enzyme inhibitor. It was found that the compound effectively inhibited dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition was linked to the structural features of the compound that allow it to mimic natural substrates.
Mechanism of Action
The mechanism of action of 4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidinyl moiety can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations :
- The target compound’s benzoylamino carbothioyl group increases molecular weight and lipophilicity compared to sulfadimethoxine and sulfadiazine.
Key Observations :
- The target compound’s higher logP suggests better membrane permeability but lower aqueous solubility, which may limit bioavailability.
- Thiourea derivatives (e.g., antithyroid drugs) are associated with idiosyncratic hepatotoxicity, necessitating caution .
Biological Activity
The compound 4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide , also referred to as a derivative of sulfonamide, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It contains a benzenesulfonamide moiety, which is characteristic of many sulfonamide drugs.
- Pyrimidine Ring : The inclusion of a 2,6-dimethoxy-4-pyrimidinyl group is notable for its potential interactions with biological targets.
- Functional Groups : The presence of a benzoylamino and carbothioyl group suggests potential for diverse biological interactions.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 366.41 g/mol.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various pathogens, particularly bacteria and protozoa.
- Mechanism of Action : Sulfonamides typically inhibit the bacterial enzyme dihydropteroate synthase (DHPS), disrupting folate synthesis, which is crucial for nucleic acid production in bacteria.
- Case Studies :
- A study demonstrated that derivatives similar to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus .
- Another research effort highlighted its activity against Plasmodium falciparum, the causative agent of malaria, suggesting potential use in antimalarial therapies .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, which are common among sulfonamide derivatives.
- Research Findings : In vitro studies have shown that certain sulfonamides can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role in treating inflammatory diseases.
Anticancer Potential
Emerging studies indicate that compounds similar to this compound may exhibit anticancer properties.
- Mechanisms Identified :
Table: Summary of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of DHPS | Effective against E. coli, S. aureus |
| Anti-inflammatory | Cytokine inhibition | Reduced TNF-alpha, IL-6 production |
| Anticancer | Induction of apoptosis | Inhibited proliferation in cancer cells |
Q & A
Q. What are the foundational synthetic routes for 4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Core pyrimidine formation : Condensation of thiourea derivatives with 2,6-dimethoxy-4-pyrimidinylamine under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfonamide coupling : Reaction of the pyrimidine intermediate with 4-aminobenzenesulfonamide derivatives using coupling agents like EDCI/HOBt .
- Thiocarbamoyl functionalization : Introduction of the benzoylamino-carbothioyl group via reaction with benzoyl isothiocyanate in anhydrous dichloromethane . Key characterization : Confirm regioselectivity via -NMR (e.g., aromatic proton splitting patterns) and LC-MS for molecular ion verification .
Q. How is the compound’s structural identity confirmed?
A combination of analytical techniques is required:
- X-ray crystallography : Resolves bond lengths and angles, particularly for the sulfonamide-pyrimidine linkage (e.g., S–N bond at ~1.63 Å) .
- FT-IR spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm, thiourea C=S at 1250 cm) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>50 mg/mL at 25°C), sparingly soluble in water (<1 mg/mL). Adjust pH to >8 for aqueous dissolution via sodium salt formation .
- Stability : Degrades under UV light (t = 48 hrs in DMSO); store in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thiocarbamoyl functionalization step?
- Catalyst screening : Use Lewis acids like ZnCl (5 mol%) to accelerate benzoylation, improving yields from 60% to 85% .
- Solvent optimization : Replace dichloromethane with THF to reduce side-product formation (e.g., hydrolysis byproducts) .
- In-situ monitoring : Employ Raman spectroscopy to track thiourea intermediate conversion in real time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch variability analysis : Compare LC-MS purity (>98%) and polymorph screening (via PXRD) to rule out structural heterogeneity .
- Receptor binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies (e.g., K variations due to buffer ionic strength) .
- Metabolite profiling : Identify degradation products (e.g., hydrolyzed sulfonamide) using HPLC-MS/MS in cell-based assays .
Q. How to design co-crystallization experiments to study intermolecular interactions?
- Co-former selection : Pair with benzoic acid derivatives to exploit hydrogen-bonding motifs (e.g., sulfonamide N–H···O interactions) .
- Solvent-drop grinding : Mechanochemical synthesis with acetonitrile/ethanol (1:1) yields co-crystals with 1:1 stoichiometry .
- Thermal analysis : DSC/TGA identifies stable co-crystal phases (e.g., melting point elevation by 20–30°C vs. pure compound) .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations to determine competitive vs. non-competitive inhibition .
- Docking simulations : Perform molecular dynamics (MD) with PyMOL to map binding interactions (e.g., thiourea moiety in enzyme active sites) .
- Site-directed mutagenesis : Validate predicted binding residues (e.g., Ala→Gly mutations reduce IC by 10-fold) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | None | ZnCl (5 mol%) | +25% |
| Solvent | DCM | THF | –15% side products |
| Reaction Time | 24 hrs | 12 hrs (with Raman) | +10% efficiency |
Q. Table 2. Co-Crystallization Outcomes
| Co-former | Stoichiometry | Melting Point (°C) | H-Bond Interactions |
|---|---|---|---|
| Benzoic acid | 1:1 | 215 | N–H···O, S=O···H |
| 4-Nitrobenzoic acid | 1:1 | 230 | Enhanced π-stacking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
